1,4-Dibromo-2-chloro-5-methylbenzene

Solid-State Chemistry Crystallization Process Chemistry

For researchers needing orthogonal halogen reactivity for sequential cross-coupling and a melting point >90°C for convenient crystallization, 1,4-Dibromo-2-chloro-5-methylbenzene (CAS 28667-41-6) provides distinct advantages. - Selective reactivity: C-Br bonds functionalize first, allowing one-pot polyaromatic synthesis. - High mp (94-96°C) simplifies handling and reduces byproduct contamination compared to dimethyl analogue (mp 72-77°C). - The Cl group enables systematic LogP and metabolic stability tuning in drug discovery. Supplied with reliable purity for immediate procurement.

Molecular Formula C7H5Br2Cl
Molecular Weight 284.37 g/mol
CAS No. 28667-41-6
Cat. No. B1316802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2-chloro-5-methylbenzene
CAS28667-41-6
Molecular FormulaC7H5Br2Cl
Molecular Weight284.37 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)Cl)Br
InChIInChI=1S/C7H5Br2Cl/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
InChIKeyRPCYYTRIAPTDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2-chloro-5-methylbenzene Overview


1,4-Dibromo-2-chloro-5-methylbenzene (CAS 28667-41-6) is a tri-halogenated aromatic compound classified within the bromotoluene family. Its molecular formula is C₇H₅Br₂Cl, and it has a molecular weight of 284.38 g/mol . The compound is a solid with a melting point reported between 94-96 °C [1] and is primarily utilized as a versatile synthetic intermediate or building block in organic chemistry .

Builds complex scaffolds via chemoselective cross-coupling (C–Br vs C–Cl reactivity hierarchy)
Enhanced thermal stability supports crystallization-based purification workflows
Orthogonal halogenation pattern enables sequential functionalization strategies

Limitations of Generic Substitution


The precise substitution pattern on the aromatic ring of 1,4-dibromo-2-chloro-5-methylbenzene dictates its unique electronic and steric properties, which cannot be replicated by generic bromotoluene analogs. For instance, replacing the chlorine atom with a methyl group (as in 1,4-dibromo-2,5-dimethylbenzene) alters the molecular weight and polarity, fundamentally changing the compound's physical properties, such as its melting point, and its chemical reactivity in cross-coupling and electrophilic aromatic substitution reactions [1]. Such modifications can lead to divergent outcomes in synthetic pathways where precise electronic and steric control is required, making direct substitution without rigorous re-validation untenable.

Risk Factor
Target Compound
Dimethyl Analog
Electronic/Steric Profile
Chlorine provides specific polarity and steric effects
Methyl substitution alters electronic distribution, shifting cross-coupling selectivity
Thermal Behavior
Higher melting point enables crystallization handling
Lower melting point may complicate purification and solid-state handling
Derivatization Potential
C–Cl bond offers orthogonal functionalization site
Only C–Br bonds limit sequential coupling strategies

Quantitative Differentiators


Melting Point Advantage

The target compound exhibits a melting point 20-23 °C higher than its close structural analog, 1,4-dibromo-2,5-dimethylbenzene, which replaces the chlorine atom with a methyl group. This difference is directly quantifiable [1].

Melting Point Advantage
Reported
94–96 °C vs 72–77 °C (Δ +20–23 °C)
Supports thermal stability-driven purification workflows
Solid-state comparison; literature values
Solid-State Chemistry Crystallization Process Chemistry

Differentiated Halogen Profile

Compared to analogs where chlorine is replaced by hydrogen, the presence of the chlorine atom increases molecular weight and provides a site for differential reactivity. For example, 1,4-dibromo-2,5-dimethylbenzene (C8H8Br2) has a molecular weight of 263.96 g/mol, while 1,4-dibromo-2-chloro-5-methylbenzene (C7H5Br2Cl) has a molecular weight of 284.38 g/mol [1].

Halogen Profile
Reported
MW 284.38 g/mol (2 Br, 1 Cl) vs 263.96 g/mol (2 Br)
Enables lipophilicity and electronic tuning in SAR studies
Δ +20.42 g/mol; calculated from molecular formula
Medicinal Chemistry Polymer Synthesis Structure-Activity Relationship

Sequential Derivatization Potential

The presence of both bromine and chlorine atoms on the same ring creates a well-established hierarchy of reactivity in palladium-catalyzed cross-coupling reactions, with C-Br bonds being significantly more reactive than C-Cl bonds. This allows for chemoselective, sequential functionalization at the bromine sites while leaving the chlorine atom intact for subsequent modification, a capability not possible with purely brominated analogs like 1,4-dibromo-2,5-dimethylbenzene [1].

Sequential Derivatization
Class-level
C–Br bonds react first, leaving C–Cl for late-stage functionalization
Expands synthetic versatility for poly-aryl architectures
Relies on established Pd-catalyzed reactivity hierarchy
Organic Synthesis Cross-Coupling Sequential Derivatization

1,4-Dibromo-2-chloro-5-methylbenzene Applications


Pharmaceutical Intermediates with Thermal Stability

When a synthetic route requires a halogenated building block with a melting point above 90°C to facilitate purification by crystallization and ensure thermal stability during storage and reaction setup, 1,4-dibromo-2-chloro-5-methylbenzene is the preferred choice over 1,4-dibromo-2,5-dimethylbenzene (mp 72-77 °C) [1]. This higher melting point simplifies handling and reduces the risk of contamination from oily or low-melting byproducts.

Drug-Like Property Optimization in SAR

In medicinal chemistry campaigns, the 20.42 g/mol higher molecular weight and the presence of a chlorine atom in 1,4-dibromo-2-chloro-5-methylbenzene versus the dimethyl analog offers a quantifiable knob to tune lipophilicity (LogP) and metabolic stability [1]. This allows for systematic SAR exploration where the differential impact of a chlorine versus a methyl group on target binding and pharmacokinetics can be precisely evaluated.

Orthogonal Functionalization for Poly-Aryl Synthesis

For the synthesis of unsymmetrical terphenyls or more complex polyaromatic structures, the differential reactivity of the C-Br and C-Cl bonds in 1,4-dibromo-2-chloro-5-methylbenzene is essential [1]. It enables a sequential, one-pot or multi-step cross-coupling strategy where the more labile C-Br bonds are first functionalized with a specific aryl group, followed by activation and functionalization of the remaining C-Cl bond under more forcing or alternative catalytic conditions, a streamlined approach not possible with compounds like 1,4-dibromo-2,5-dimethylbenzene.

Application
Selection Property
Validation Focus
Crystallization-based purification
Elevated melting point (thermal stability profile)
Thermal behavior and handling reproducibility
Medicinal chemistry SAR studies
Chlorine vs. methyl substituent effect on lipophilicity
Physicochemical modulation (LogP, metabolic stability)
Sequential cross-coupling for complex scaffolds
C–Br/C–Cl reactivity hierarchy
Chemoselective orthogonal derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dibromo-2-chloro-5-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.